molecular formula C17H18O2 B8282760 4-(4-Phenylbutoxy)benzaldehyde

4-(4-Phenylbutoxy)benzaldehyde

Cat. No.: B8282760
M. Wt: 254.32 g/mol
InChI Key: AJDJXBXQNHPCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Phenylbutoxy)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted at the para position with a 4-phenylbutoxy group. This structure comprises a benzene ring linked via a four-carbon butoxy chain to a terminal phenyl group. The compound’s extended alkyl chain and aromatic substituents influence its physical properties, such as lipophilicity and thermal stability, while the aldehyde group enables participation in condensation, nucleophilic addition, and polymer-forming reactions.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

4-(4-phenylbutoxy)benzaldehyde

InChI

InChI=1S/C17H18O2/c18-14-16-9-11-17(12-10-16)19-13-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-12,14H,4-5,8,13H2

InChI Key

AJDJXBXQNHPCOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between 4-(4-Phenylbutoxy)benzaldehyde and related benzaldehyde derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound 4-Phenylbutoxy C₁₇H₁₈O₂ 254.32 g/mol High lipophilicity; potential use in liquid crystals or polymers Inferred
4-Phenoxybenzaldehyde Phenoxy C₁₃H₁₀O₂ 198.22 g/mol Lower boiling point (Tboil: 458.2 K at 0.019 bar); intermediate in organic synthesis
4-(Trifluoromethyl)benzaldehyde Trifluoromethyl C₈H₅F₃O 174.12 g/mol Electron-withdrawing CF₃ group; enhanced metabolic stability in pharmaceuticals/agrochemicals
4-(4-Bromobenzyloxy)benzaldehyde 4-Bromobenzyloxy C₁₄H₁₁BrO₂ 291.14 g/mol Bromine enhances molecular weight; facilitates further substitution reactions
2-[4-(2-Formylphenoxy)butoxy]benzaldehyde Bis-aldehyde with butoxy linker C₁₈H₁₈O₄ 298.33 g/mol Planar molecular structure; forms layered crystals via C–H···O interactions

Electronic and Reactivity Differences

  • Electron-Donating vs. Withdrawing Groups : The 4-phenylbutoxy group in the target compound is electron-donating due to the oxygen atom and alkyl chain, which may activate the benzaldehyde core toward electrophilic substitution. In contrast, 4-(trifluoromethyl)benzaldehyde’s CF₃ group is strongly electron-withdrawing, deactivating the ring and directing reactions to specific positions .
  • Reactivity in Polymer Chemistry : Aromatic aldehydes with pyrrolidinyl or carbazole substituents (e.g., 4-(pyrrolidinylmethyl)benzaldehyde) exhibit tailored reactivity in copolymerization due to electron-donating substituents, whereas brominated derivatives (e.g., 4-(4-bromobenzyloxy)benzaldehyde) enable cross-coupling reactions .

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